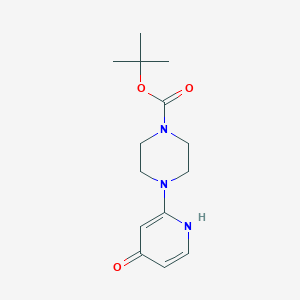Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate
CAS No.:
Cat. No.: VC13583321
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H21N3O3 |
|---|---|
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | tert-butyl 4-(4-oxo-1H-pyridin-2-yl)piperazine-1-carboxylate |
| Standard InChI | InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)17-8-6-16(7-9-17)12-10-11(18)4-5-15-12/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
| Standard InChI Key | VEXMBIYPLRXZPO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)C=CN2 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=O)C=CN2 |
Introduction
Chemical Identity and Structural Features
Tert-butyl 4-(4-hydroxypyridin-2-yl)piperazine-1-carboxylate belongs to the class of N-protected piperazine derivatives. The compound’s molecular formula is C₁₄H₂₁N₃O₃, with a molecular weight of 279.33 g/mol . Key structural components include:
-
A piperazine ring facilitating hydrogen bonding and metal coordination.
-
A tert-butoxycarbonyl (Boc) group at the 1-position, enhancing solubility and stability during synthetic processes.
-
A 4-hydroxypyridin-2-yl substituent at the 4-position, introducing aromaticity and potential for π-π interactions.
Table 1: Physicochemical Properties
The Boc group’s steric bulk influences conformational flexibility, while the hydroxyl group on the pyridine ring enables hydrogen bonding and pH-dependent reactivity .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of tert-butyl piperazine derivatives typically involves multi-step protocols. For this compound, a plausible route includes:
-
Piperazine Functionalization: Reacting tert-butyl piperazine-1-carboxylate with a halogenated pyridine derivative under Buchwald-Hartwig amination conditions .
-
Hydroxylation: Introducing the hydroxyl group via directed ortho-metalation or palladium-catalyzed C–H activation .
A modified procedure from related compounds (e.g., tert-butyl 4-(4-methylpyridin-2-yl)piperazine-1-carboxylate) involves:
-
Coupling 2-bromo-4-hydroxypyridine with Boc-protected piperazine using a copper or palladium catalyst .
-
Purification via column chromatography (hexane/ethyl acetate) .
Key Reaction Considerations
-
Protection-Deprotection: The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA), enabling selective modifications .
-
Regioselectivity: The 4-hydroxypyridin-2-yl group’s electronic profile directs electrophilic substitution to the 3- and 5-positions .
Structural Characterization
Crystallographic Insights
Though no crystal structure is reported for this compound, related tert-butyl piperazine carboxylates exhibit:
-
Piperazine Chair Conformation: Stabilized by intramolecular hydrogen bonds .
-
Torsional Angles: N–C–C–N torsion angles near 60°, minimizing steric strain .
Physicochemical Properties and Stability
Thermal Stability
The Boc group decomposes at temperatures >150°C, releasing CO₂ and isobutene . Differential scanning calorimetry (DSC) of analogs shows exothermic peaks at ~200°C, suggesting similar behavior .
Solubility and Partitioning
Applications in Research
Pharmaceutical Intermediate
Piperazine derivatives are pivotal in kinase inhibitors and antipsychotics. The hydroxyl pyridine moiety may chelate metal ions, enabling applications in:
Materials Science
The compound’s conjugated system suggests utility in:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume